molecular formula C23H27N3O3S2 B2889370 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide CAS No. 899982-70-8

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide

Cat. No.: B2889370
CAS No.: 899982-70-8
M. Wt: 457.61
InChI Key: INEQDUIDSSOJFF-UHFFFAOYSA-N
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Description

“N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide” is a complex organic compound. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups present. The exact structure is not provided in the search results, but it likely includes a cyclohepta[b]thiophene ring, a cyano group, a sulfamoyl group, and a benzamide group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, density, melting point, and boiling point . It is soluble in methanol and ethanol .

Scientific Research Applications

Synthetic Chemistry and Molecular Structure

  • The compound belongs to a class of chemicals capable of inhibiting bovine factor Xa and thrombin, highlighting its potential in anticoagulation studies. Such inhibitors can be crucial in understanding and managing blood coagulation processes (Stürzebecher et al., 1989).
  • Research into the facile synthesis of 5, 6, 7, 8-tetrahydropyrimido[4,5-b]-quinoline derivatives provides insights into the reactivity and applications of the compound's structural analogs in producing antimicrobial agents (Elkholy & Morsy, 2006).
  • Studies on thiophenylhydrazonoacetates in heterocyclic synthesis explore the compound's utility in generating various heterocyclic derivatives, indicating its versatility in organic synthesis and potential applications in developing new pharmaceuticals (Mohareb et al., 2004).

Biological Activity and Pharmacological Potential

  • The synthesis of compounds related to N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide demonstrates their antimicrobial activity, highlighting their potential in addressing bacterial and fungal infections. This underscores the importance of such compounds in the development of new antibiotics and antibacterial drugs (Ahmed, 2007).
  • Another study focusing on the crystal structure of related benzamide derivatives, including their interactions and colorimetric sensing capabilities, sheds light on their application in detecting fluoride anions. This highlights the compound's potential in analytical chemistry and environmental monitoring (Younes et al., 2020).

Future Directions

The future directions for this compound are not specified in the search results. Given its use as an intermediate in organic synthesis, it may have potential applications in the development of new pharmaceuticals, agrochemicals, and dyestuffs .

Properties

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S2/c1-26(17-7-5-6-8-17)31(28,29)18-13-11-16(12-14-18)22(27)25-23-20(15-24)19-9-3-2-4-10-21(19)30-23/h11-14,17H,2-10H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEQDUIDSSOJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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